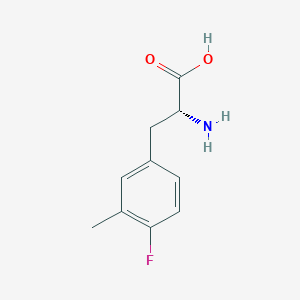
4-Fluoro-3-methyl-d-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methyl-d-phenylalanine is a fluorinated derivative of phenylalanine, an essential aromatic amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated compounds, including 4-Fluoro-3-methyl-d-phenylalanine, often involves selective fluorination techniques. One common method is the use of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves chemical catalysis, where fluorine is introduced into the phenylalanine structure using reagents such as [18F]AcOF or [18F]F2 .
Industrial Production Methods
Industrial production of fluorinated phenylalanines typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fluorination, purification, and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-d-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Fluoro-3-methyl-d-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is incorporated into proteins to study protein folding, stability, and interactions.
Medicine: It serves as a potential therapeutic agent and enzyme inhibitor, and is used in positron emission tomography (PET) imaging for tumor detection.
Industry: The compound is used in the development of pharmaceuticals, diagnostic probes, and bioinspired materials
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-d-phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s acidity, basicity, hydrophobicity, and bioavailability, thereby modulating its biological activity. The compound can act as an enzyme inhibitor, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-d-phenylalanine
- 3-Fluoro-l-phenylalanine
- 2-Fluoro-l-phenylalanine
Uniqueness
4-Fluoro-3-methyl-d-phenylalanine is unique due to the presence of both a fluorine atom and a methyl group on the phenylalanine structure. This combination can enhance its stability, bioavailability, and activity compared to other fluorinated phenylalanines .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
HOWVSUISKZHSBP-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@H](C(=O)O)N)F |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)


![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)
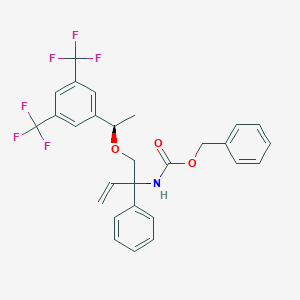
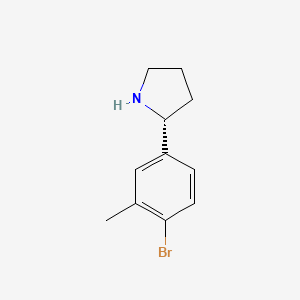
![(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)
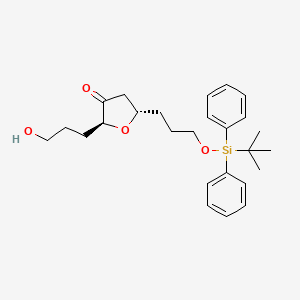
![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)

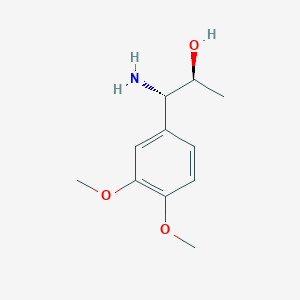
![Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)
![(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237424.png)
